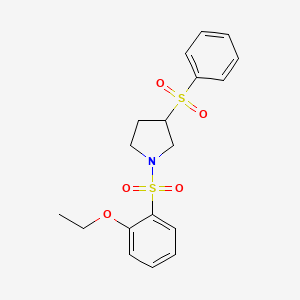

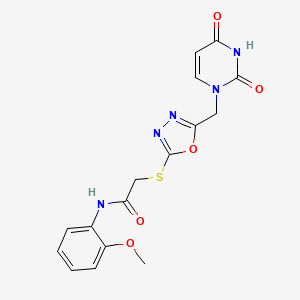

![molecular formula C10H12ClNO3S2 B2769497 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396862-67-1](/img/structure/B2769497.png)

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane, also known as CES-101, is a novel compound that has been developed as a potential treatment for various neurological disorders.

Aplicaciones Científicas De Investigación

Oxidation and Synthesis Reactions

Oxidation of Sulfides : The oxidation of various sulfides to sulfoxides using bromine complexes, like the one formed with 1,4-Diazabicyclo(2, 2, 2)octane, has been demonstrated. This method is significant for selective oxidation in aqueous media, and it's useful for incorporating 18O into sulfoxides (Ōae et al., 1966).

Nanocatalyst for Synthesis : The use of a novel nano-sized N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation has been researched. This catalyst, including a diazabicyclo[2.2.2]octane component, can promote reactions under solvent-free conditions (Goli-Jolodar et al., 2016).

Structural and Reaction Studies

Regioselectivity in Ring Opening : The base-induced ring opening of hetero-oxabicyclic 3.2.1 systems, similar in structure to the queried compound, shows highly regioselective behavior. This research provides insights into the effects of different acidifying groups on reaction pathways (Lautens et al., 1998).

Enantioselective Preparations : Studies on the asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers to prepare 8-oxabicyclo[3.2.1]octane derivatives have been conducted. These preparations are relevant for synthesizing complex molecules with high enantiomeric excess (Ishida et al., 2010).

Catalysis and Reaction Optimization

Catalysis in Organic Synthesis : The role of Rh(I) catalysis in the Pauson–Khand reaction of sulfonyl derivatives, including the formation of bicyclic structures, has been explored. This research can be relevant for understanding how such compounds behave under catalytic conditions (Inagaki et al., 2007).

Oligomerization Studies : The cationic oligomerization of bicyclic oxalactam, which bears resemblance to the queried compound, has been studied. This research provides insights into the oligomerization process and the structure of the resulting compounds (Hashimoto et al., 1984).

Propiedades

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S2/c11-9-3-4-10(16-9)17(13,14)12-7-1-2-8(12)6-15-5-7/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIZJUSQONJPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

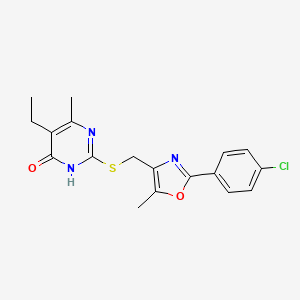

![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)

![3,4-Dihydro[1,4]oxazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B2769426.png)

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)

![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)

![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)

![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)